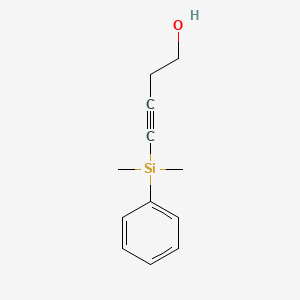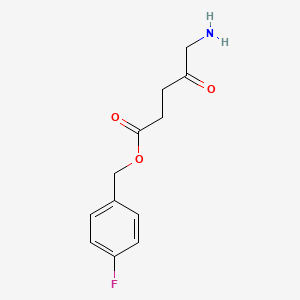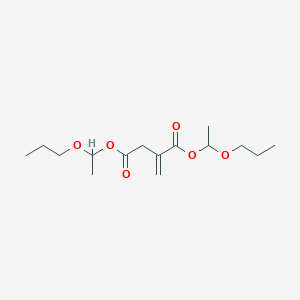
(3S)-3-acetamido-4-(2,3-dihydroxypropoxy)-4-oxobutanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3S)-3-acetamido-4-(2,3-dihydroxypropoxy)-4-oxobutanoate is a chemical compound with a complex structure that includes an acetamido group, a dihydroxypropoxy group, and an oxobutanoate group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-acetamido-4-(2,3-dihydroxypropoxy)-4-oxobutanoate typically involves multiple steps, including the protection and deprotection of functional groups, as well as the formation of key intermediates. One common synthetic route involves the reaction of an appropriate acetamido precursor with a dihydroxypropoxy reagent under controlled conditions. The reaction conditions often include the use of solvents such as acetonitrile or dichloromethane, and catalysts like palladium or platinum to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and efficiency. This can include the use of continuous flow reactors and automated synthesis equipment to ensure consistent quality and scalability.
化学反应分析
Types of Reactions
(3S)-3-acetamido-4-(2,3-dihydroxypropoxy)-4-oxobutanoate can undergo various types of chemical reactions, including:
Oxidation: The dihydroxypropoxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The oxobutanoate group can be reduced to form alcohols or other reduced derivatives.
Substitution: The acetamido group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures, pH adjustments, and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the dihydroxypropoxy group can yield ketones, while reduction of the oxobutanoate group can produce alcohols.
科学研究应用
(3S)-3-acetamido-4-(2,3-dihydroxypropoxy)-4-oxobutanoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and other biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a diagnostic tool.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of (3S)-3-acetamido-4-(2,3-dihydroxypropoxy)-4-oxobutanoate involves its interaction with specific molecular targets and pathways. For example, it may inhibit or activate certain enzymes, leading to changes in metabolic pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
Some compounds similar to (3S)-3-acetamido-4-(2,3-dihydroxypropoxy)-4-oxobutanoate include:
- (2R,3S)-2-amino-3-hydroxy-3-pyridin-4-yl-1-pyrrolidin-1-yl-propan-1-one
- Various pyrrolidinyl urea, thiourea, guanidine, and cyanoguanidine compounds
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of functional groups, which confer specific chemical properties and reactivity. This makes it particularly valuable in certain research and industrial applications where these properties are desired.
属性
CAS 编号 |
388587-59-5 |
|---|---|
分子式 |
C9H14NO7- |
分子量 |
248.21 g/mol |
IUPAC 名称 |
(3S)-3-acetamido-4-(2,3-dihydroxypropoxy)-4-oxobutanoate |
InChI |
InChI=1S/C9H15NO7/c1-5(12)10-7(2-8(14)15)9(16)17-4-6(13)3-11/h6-7,11,13H,2-4H2,1H3,(H,10,12)(H,14,15)/p-1/t6?,7-/m0/s1 |
InChI 键 |
ACBUPMQFLDVJFH-MLWJPKLSSA-M |
手性 SMILES |
CC(=O)N[C@@H](CC(=O)[O-])C(=O)OCC(CO)O |
规范 SMILES |
CC(=O)NC(CC(=O)[O-])C(=O)OCC(CO)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Piperazine, 1-(2-ethoxyphenyl)-4-[(6-methyl-3-pyridinyl)carbonyl]-](/img/structure/B14241578.png)
![L-Tyrosine, N-[(1,1-dimethylethoxy)carbonyl]-3-ethynyl-](/img/structure/B14241581.png)
![4'-[(3,7-Dimethyloct-6-en-1-yl)oxy]-4-octyl-5,6-dihydro[1,1'-biphenyl]-3(4H)-one](/img/structure/B14241588.png)
![1H-Furo[3,4-c]pyrrole-1,4(5H)-dione, 3,6-diphenyl-5-(phenylmethyl)-](/img/structure/B14241592.png)

![Triethoxy[4-(2-phenylethenyl)phenyl]silane](/img/structure/B14241597.png)
![2-Oxa-7-azaspiro[4.4]nonane-7-carboxylic acid,9-(benzoylamino)-,ethyl ester,(5R,9S)-](/img/structure/B14241605.png)

![Ethyl 6,7-diphenyltetrazolo[1,5-a]pyridine-8-carboxylate](/img/structure/B14241624.png)


![Octyl 4-[(E)-{4-[2-(9H-carbazol-9-yl)ethoxy]phenyl}diazenyl]benzoate](/img/structure/B14241654.png)


